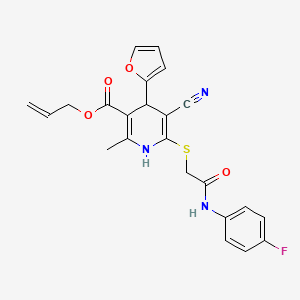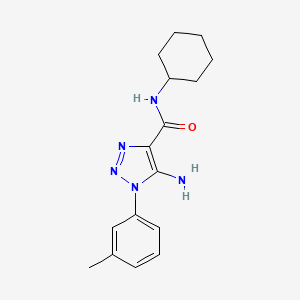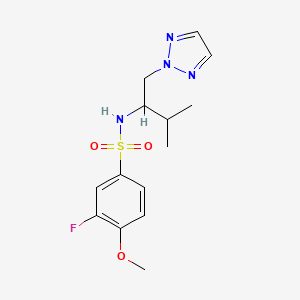![molecular formula C19H16N4O3S B2361406 Methyl 4-[[2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate CAS No. 893998-89-5](/img/structure/B2361406.png)
Methyl 4-[[2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-[[2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate is a useful research compound. Its molecular formula is C19H16N4O3S and its molecular weight is 380.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Modifications on Amino-3,5-Dicyanopyridine Core
A study by Betti et al. (2019) explored modifications on the amino-3,5-dicyanopyridine core, leading to a new series of compounds evaluated as adenosine receptor (AR) ligands. These compounds demonstrated from high to good human A1AR affinity and an inverse agonist profile. Notably, some derivatives were mixed hA1AR inverse agonists/A2A and A2B AR antagonists, reducing oxaliplatin-induced neuropathic pain through a mechanism involving the alpha7 subtype of nAchRs. This research underscores the therapeutic potential of structurally similar compounds in neuropathic pain management (Betti, Catarzi, Varano, et al., 2019).
Synthesis and Molecular Docking
Flefel et al. (2018) synthesized a series of novel pyridine and fused pyridine derivatives, starting from a specific hydrazinyl-pyridine-carbonitrile compound. These compounds underwent in silico molecular docking screenings toward GlcN-6-P synthase as the target protein, revealing moderate to good binding energies. Additionally, they exhibited antimicrobial and antioxidant activity, highlighting the diverse potential applications of pyridine derivatives in pharmaceutical and chemical industries (Flefel, El-Sofany, El-Shahat, et al., 2018).
Discovery of HDAC Inhibitor
Zhou et al. (2008) reported on the design, synthesis, and biological evaluation of a compound identified as MGCD0103. This compound is an isotype-selective small molecule histone deacetylase (HDAC) inhibitor, selectively inhibiting HDACs 1-3 and 11 at submicromolar concentrations in vitro. It demonstrates significant antitumor activity in vivo, highlighting the potential for compounds with similar structural features in cancer treatment (Zhou, Moradei, Raeppel, et al., 2008).
Properties
IUPAC Name |
methyl 4-[[2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-26-19(25)13-5-7-14(8-6-13)21-17(24)12-27-18-10-9-16(22-23-18)15-4-2-3-11-20-15/h2-11H,12H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKPTBDNPIEIDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
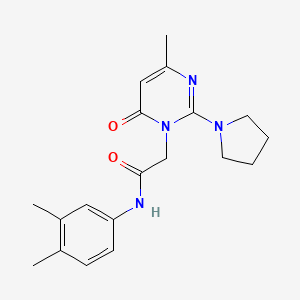
![(E)-methoxy({4-[4-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)amine](/img/structure/B2361326.png)
![9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2361328.png)
![2-[(1S,5R)-2-Azabicyclo[3.1.0]hexan-2-yl]ethanamine](/img/structure/B2361329.png)
![{[2-(2-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine](/img/structure/B2361330.png)
![2-amino-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2361333.png)
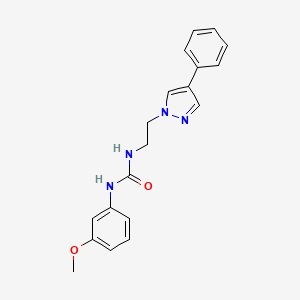
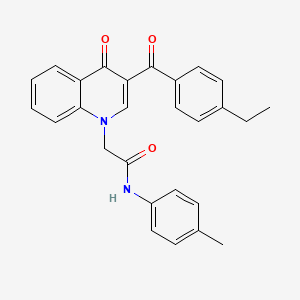
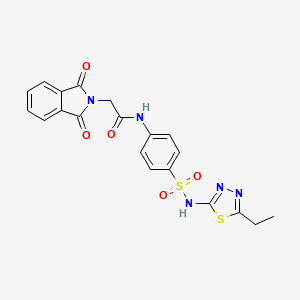
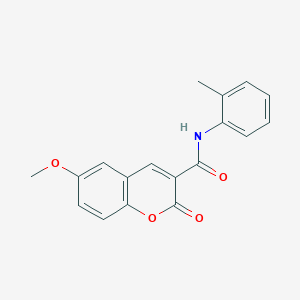
![Ethyl 3-(2-ethoxy-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2361342.png)
